5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound characterized by a thiazolidine ring fused with a cyclohexylidene group and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclohexanone with thiourea in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring. The general reaction conditions include:
Reactants: Cyclohexanone and thiourea
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Common solvents include ethanol or water
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as pharmaceutical agents. Their unique chemical properties may offer advantages in the treatment of various diseases, including infections and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to environmental factors. Its versatility makes it a valuable component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-phenylidene-2-thioxo-1,3-thiazolidin-4-one
- 5-benzylidene-2-thioxo-1,3-thiazolidin-4-one
- 5-(4-methylphenylidene)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 5-cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one stands out due to its cyclohexylidene group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a distinct and valuable compound for various applications.
Properties
IUPAC Name |
5-cyclohexylidene-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS2/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDLUSAUGSDHAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2C(=O)NC(=S)S2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20958150 | |
Record name | 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-06-4 | |
Record name | NSC31149 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Cyclohexylidene-4-hydroxy-1,3-thiazole-2(5H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20958150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.